3-Methyl-2-phenylquinoline-4-carboxylic acid is a chemical compound characterized by its unique quinoline structure, which includes a carboxylic acid functional group. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The molecular formula of 3-Methyl-2-phenylquinoline-4-carboxylic acid is with a molecular weight of approximately 263.29 g/mol .
This compound falls under the classification of quinoline derivatives, which are known for their diverse biological activities. Quinoline compounds have been extensively studied for their roles in pharmaceuticals, particularly as antibacterial, antifungal, and anticancer agents. The specific structural features of 3-Methyl-2-phenylquinoline-4-carboxylic acid contribute to its potential efficacy in various therapeutic applications .
The synthesis of 3-Methyl-2-phenylquinoline-4-carboxylic acid can be achieved through several methods, including:
These methods offer varying yields and purities, often necessitating purification techniques such as recrystallization or chromatography to isolate the desired product.
The molecular structure of 3-Methyl-2-phenylquinoline-4-carboxylic acid features a quinoline ring system with a methyl group at position 3 and a phenyl group at position 2. The carboxylic acid functional group is positioned at the 4th carbon of the quinoline ring.
Key structural data include:
3-Methyl-2-phenylquinoline-4-carboxylic acid can undergo various chemical reactions due to its reactive functional groups:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for compounds like 3-Methyl-2-phenylquinoline-4-carboxylic acid often involves interaction with biological targets such as enzymes or receptors. For example, studies have indicated that derivatives of quinoline can act as inhibitors of histone deacetylases (HDACs), which play critical roles in gene expression regulation and cancer progression .
The proposed mechanism includes:
Relevant data indicate that this compound's properties make it suitable for further derivatization aimed at enhancing its biological activity .
3-Methyl-2-phenylquinoline-4-carboxylic acid has several potential applications:
3-Methyl-2-phenylquinoline-4-carboxylic acid (CAS 43071-45-0) is a heterocyclic organic compound with the molecular formula C₁₇H₁₃NO₂ and a molecular weight of 263.29 g/mol [4] [7]. Its structure integrates three critical moieties: a quinoline core, a phenyl ring at the C2 position, and a methyl substituent at C3, terminating in a carboxylic acid group at C4. This arrangement creates an extended conjugated π-system that facilitates hydrophobic interactions with biological targets, while the carboxylic acid group enables hydrogen bonding or metal coordination [5] [7]. The methyl group at C3 enhances steric bulk, potentially influencing binding specificity and metabolic stability [4].
The compound’s significance in medicinal chemistry stems from its dual functionality as a pharmacophore and chemical building block. As a scaffold, it provides multiple sites for structural diversification: the carboxylic acid can be derivatized to esters or amides, the methyl group can undergo functionalization, and the phenyl ring accommodates varied substituents to modulate electronic or steric properties [5] [6]. Its planar, polyaromatic nature allows for intercalation or surface-binding interactions with enzymes, particularly histone deacetylases (HDACs), making it a strategic cap group in HDAC inhibitor design [1] [3].
Solubility behavior exemplifies its drug design utility: the compound exhibits pH-dependent solubility, with limited dissolution in neutral water (logP ~3.5 predicted) but enhanced solubility under basic conditions due to carboxylate anion formation. This property balances cellular membrane permeability (favored by hydrophobicity) and bioavailability [5].
Table 1: Molecular Descriptors of 3-Methyl-2-phenylquinoline-4-carboxylic Acid
Property | Value/Description | Source |
---|---|---|
Molecular Formula | C₁₇H₁₃NO₂ | PubChem [7] |
Molecular Weight | 263.29 g/mol | PubChem [7] |
CAS Registry Number | 43071-45-0 | BLD Pharm [4] |
SMILES | CC₁=C(C₂=CC=CC=C₂N=C₁C₃=CC=CC=C₃)C(=O)O | PubChem Lite [7] |
Key Functional Groups | Carboxylic acid, quinoline, phenyl, methyl | Multiple [1] [5] |
Quinoline-4-carboxylic acid derivatives trace their origins to the early 20th century with the serendipitous discovery of Cinchophen (2-phenylquinoline-4-carboxylic acid), initially marketed as Atophan in 1911 for gout treatment [5]. This pioneering compound demonstrated potent anti-inflammatory and uricosuric effects but was later withdrawn due to idiosyncratic hepatotoxicity. Despite its clinical demise, Cinchophen illuminated the therapeutic potential of the 2-phenylquinoline-4-carboxylic acid scaffold, spurring systematic exploration of structurally modified analogs [5].
The introduction of a methyl group at C3 (yielding 3-methyl-2-phenylquinoline-4-carboxylic acid) emerged as a strategic effort to mitigate toxicity while retaining bioactivity. This modification altered metabolic pathways by blocking oxidative activation at C3, reducing reactive metabolite formation implicated in Cinchophen’s liver injury [6]. By the mid-20th century, these derivatives gained traction as versatile intermediates for synthesizing antimicrobials and antifungals, leveraging their metal-chelating properties and membrane permeability [5].
In contemporary research, the scaffold’s utility has expanded into oncology, particularly as a cap group in HDAC inhibitors. Its structural evolution exemplifies "molecular editing": incremental modifications (e.g., C3 methylation, C2 aryl substitutions) to optimize pharmacokinetic and pharmacodynamic profiles while learning from historical failures [1] [3].
The pharmacophore model of HDAC inhibitors comprises three domains: the zinc-binding group (ZBG), hydrophobic linker, and surface-binding cap. 3-Methyl-2-phenylquinoline-4-carboxylic acid derivatives exemplify sophisticated cap design, where the quinoline-phenyl system maximizes hydrophobic contact with HDAC surface residues, enhancing isoform selectivity and binding affinity [1] [3].
Recent studies demonstrate that appending this core to linkers and ZBGs yields potent inhibitors. For instance, compound D28—incorporating a phenylpiperazine linker and hydroxamic acid ZBG—exhibited selective inhibition of HDAC3 (IC₅₀ = 0.82 µM) over HDAC6 (IC₅₀ > 10 µM) [1] [3]. Key structure-activity relationships (SAR) include:
Table 2: HDAC Inhibitory Activities of Select 2-Phenylquinoline-4-Carboxylic Acid Derivatives
Compound | ZBG | HDAC1 IC₅₀ (µM) | HDAC2 IC₅₀ (µM) | HDAC3 IC₅₀ (µM) | HDAC6 IC₅₀ (µM) |
---|---|---|---|---|---|
D28 | Hydroxamic acid | 3.21 | 2.89 | 0.82 | >10 |
D29 | Hydrazide | 0.95 | 1.12 | 0.17 | >10 |
SAHA (control) | Hydroxamic acid | 0.13 | 0.19 | 0.27 | 0.04 |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0